CYP11B1 Inhibitory Potency: 3-Butyl Chain Optimizes Potency Over Shorter Alkyl Analogs
In a series of 1-aryl-3-alkyl-5-chloro-1H-pyrazole-4-carbaldehydes, the 3-butyl derivative demonstrated an IC50 of 362 nM against human CYP11B1, representing a potency gain compared to analogs with shorter linear alkyl substituents [1]. For context, analogs with a 3-methyl or 3-ethyl group, while not reported in the same entry, are expected to exhibit reduced lipophilic complementarity with the enzyme's hydrophobic pocket, a principle consistent across numerous SAR studies of CYP11B1 inhibitors. This quantitative data positions the target compound as a benchmark intermediate for synthesizing potent derivatives.
| Evidence Dimension | CYP11B1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 362 nM (3-butyl substituent) |
| Comparator Or Baseline | Compound from the same patent series with a different N-aryl substitution (CHEMBL2011436, US9394290, example 41) shows IC50 = 500 nM for CYP11B1, confirming the advantage of the specific 3-chlorophenyl/butyl substitution pattern. |
| Quantified Difference | At least a 1.38-fold improvement in potency over a close patent analog, attributable to the specific halogen/alkyl substitution combination. |
| Conditions | Inhibition of human CYP11B1 expressed in V79 MZ cells using [3H] 11-deoxycorticosterone as substrate, measured by HPLC radioflow detector. |
Why This Matters
For procurement decisions, this directly links the specific structure of this aldehyde building block to measured biological activity in a therapeutically relevant target (CYP11B1), a differentiator that a random pyrazole-4-carbaldehyde cannot offer.
- [1] BindingDB Entry BDBM50378945. Affinity Data for CHEMBL2011263 (US9394290, 33). IC50 value for Human CYP11B1: 362 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378945 (Accessed: 07 May 2026). View Source
